2-METHYL-3-PHENYL-7-(2-PYRIDYL)PYRAZOLO[1,5-A]PYRIDO[3,4-E]PYRIMIDIN-6(7H)-ONE
Overview
Description
2-METHYL-3-PHENYL-7-(2-PYRIDYL)PYRAZOLO[1,5-A]PYRIDO[3,4-E]PYRIMIDIN-6(7H)-ONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazole ring fused with pyridine and pyrimidine rings, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-METHYL-3-PHENYL-7-(2-PYRIDYL)PYRAZOLO[1,5-A]PYRIDO[3,4-E]PYRIMIDIN-6(7H)-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate diketone to form the pyrazole ring, followed by cyclization with a pyrimidine derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to achieve the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: It can participate in cyclization reactions to form more complex ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-METHYL-3-PHENYL-7-(2-PYRIDYL)PYRAZOLO[1,5-A]PYRIDO[3,4-E]PYRIMIDIN-6(7H)-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, particularly as a kinase inhibitor for cancer treatment.
Mechanism of Action
The mechanism of action of 2-METHYL-3-PHENYL-7-(2-PYRIDYL)PYRAZOLO[1,5-A]PYRIDO[3,4-E]PYRIMIDIN-6(7H)-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines and their derivatives. Compared to these compounds, 2-METHYL-3-PHENYL-7-(2-PYRIDYL)PYRAZOLO[1,5-A]PYRIDO[3,4-E]PYRIMIDIN-6(7H)-ONE is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Some similar compounds are:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thiazolo[4,5-b]pyridines
Properties
IUPAC Name |
4-methyl-5-phenyl-11-pyridin-2-yl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O/c1-14-19(15-7-3-2-4-8-15)20-23-13-16-17(26(20)24-14)10-12-25(21(16)27)18-9-5-6-11-22-18/h2-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZZHFFVGNLOJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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